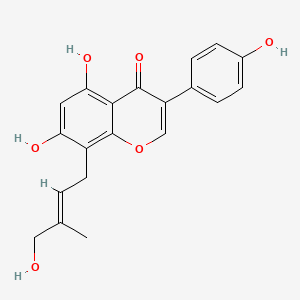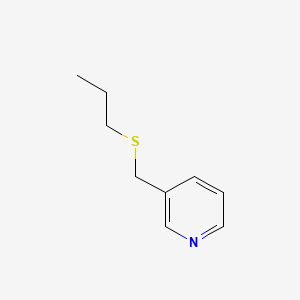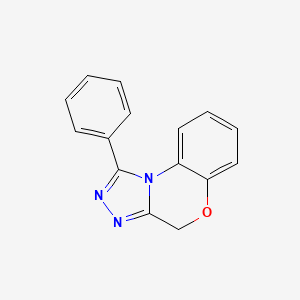
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is a chemical compound that belongs to the class of xanthine derivatives. It is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a guanidinopropyl group attached to the theophylline molecule, which enhances its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) typically involves the reaction of theophylline with 3-guanidinopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality. The product is then purified using techniques such as crystallization, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The guanidinopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating respiratory diseases, cardiovascular conditions, and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) exerts its effects through multiple mechanisms. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in bronchodilation, anti-inflammatory effects, and improved respiratory function. The compound also interacts with adenosine receptors, modulating neurotransmitter release and providing neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A xanthine derivative with bronchodilator properties.
Aminophylline: A complex of theophylline and ethylenediamine, used in the treatment of asthma and COPD.
Caffeine: A stimulant that shares structural similarities with theophylline and has similar pharmacological effects.
Uniqueness
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is unique due to the presence of the guanidinopropyl group, which enhances its biological activity and provides additional therapeutic benefits compared to other xanthine derivatives. This modification allows for more targeted and effective treatment of various medical conditions.
Eigenschaften
CAS-Nummer |
85460-93-1 |
|---|---|
Molekularformel |
C22H36N14O8S |
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H17N7O2.H2O4S/c2*1-16-8-7(9(19)17(2)11(16)20)18(6-15-8)5-3-4-14-10(12)13;1-5(2,3)4/h2*6H,3-5H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI-Schlüssel |
WRFYUPBJZOOBTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)




![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)
